Ethyl 3-(2,5-dimethylthiazol-4-yl)-3-oxopropanoate
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Overview
Description
Ethyl 3-(2,5-dimethylthiazol-4-yl)-3-oxopropanoate is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,5-dimethylthiazol-4-yl)-3-oxopropanoate typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol. This reaction results in the formation of an ester compound during the early stage of synthesis . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,5-dimethylthiazol-4-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 3-(2,5-dimethylthiazol-4-yl)-3-oxopropanoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 3-(2,5-dimethylthiazol-4-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical reactions, including enzyme inhibition and receptor binding . These interactions can modulate cellular processes and lead to the observed biological effects.
Comparison with Similar Compounds
Ethyl 3-(2,5-dimethylthiazol-4-yl)-3-oxopropanoate can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat skin infections.
These compounds share the thiazole ring structure but differ in their substituents and specific biological activities
Properties
Molecular Formula |
C10H13NO3S |
---|---|
Molecular Weight |
227.28 g/mol |
IUPAC Name |
ethyl 3-(2,5-dimethyl-1,3-thiazol-4-yl)-3-oxopropanoate |
InChI |
InChI=1S/C10H13NO3S/c1-4-14-9(13)5-8(12)10-6(2)15-7(3)11-10/h4-5H2,1-3H3 |
InChI Key |
ZAEBYCUSZKTEBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(SC(=N1)C)C |
Origin of Product |
United States |
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